硝酸六水合铽(III)

描述

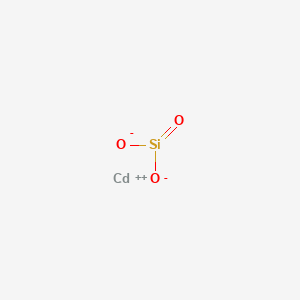

Terbium(III) nitrate hexahydrate is an inorganic chemical compound, a salt of terbium and nitric acid, with the formula Tb(NO3)3 . It forms a microporous material, which is used for sensor applications due to its luminescent properties .

Molecular Structure Analysis

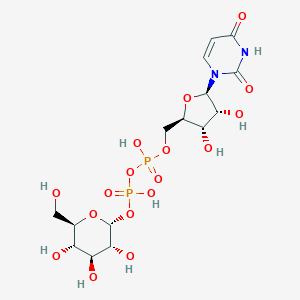

The hexahydrate crystallizes as triclinic colorless crystals with the formula [Tb(NO3)3(H2O)4]·2H2O .Chemical Reactions Analysis

Terbium(III) nitrate hexahydrate reacts with NH4HCO3 to produce Tb2(CO3)3 along with its basic carbonate . It forms Tb(NO3)2−5 in CH3CN with excess nitrate anions .Physical And Chemical Properties Analysis

Terbium(III) nitrate hexahydrate appears as crystals and lumps . It has a molecular weight of 453.03 .科学研究应用

Luminescence Sensor Applications

Terbium(III) nitrate hexahydrate is utilized in the development of luminescent sensors. These sensors exploit the compound’s ability to emit light when excited by an external source. The luminescence properties of terbium compounds are promising for sensor applications, particularly in detecting changes in environmental conditions .

Photodetector Development

Research has shown that terbium-doped tin sulfide (SnS) thin films exhibit enhanced optoelectronic characteristics. These films are used in photodetectors, which are crucial for applications ranging from military operations to quality control in industries. The addition of terbium improves the photodetector’s sensitivity and response times, making it suitable for high-performance applications .

Bioimaging Probes

Terbium(III) nitrate hexahydrate serves as a dopant in the synthesis of luminescent hydroxyapatite probes. These probes are used in bioimaging to enhance the visualization of biological processes at the cellular level. The emission-tunable properties of these probes allow for precise imaging, which is vital for medical diagnostics and research .

Metal-Organic Frameworks (MOFs)

This compound is a starting material for preparing metal-organic frameworks, particularly for green laser applications. MOFs are porous materials that have a variety of applications, including gas storage, separation, and catalysis. The incorporation of terbium into MOFs can impart unique optical properties, useful in developing advanced laser technologies .

Solid-State Devices

Terbium(III) nitrate hexahydrate is frequently used as a dopant for crystalline solid-state devices. These devices benefit from the compound’s ability to alter electrical and optical properties, enhancing their performance in various electronic applications .

Fuel Cell Materials

The compound also finds application in the doping of materials for fuel cells. By modifying the electrochemical properties of the fuel cell components, terbium(III) nitrate hexahydrate can improve the efficiency and durability of these energy-converting devices .

安全和危害

未来方向

属性

IUPAC Name |

terbium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.6H2O.Tb/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCARTSNNKGRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O15Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158763 | |

| Record name | Terbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13451-19-9 | |

| Record name | Terbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How is terbium(III) nitrate hexahydrate used in materials science?

A1: Terbium(III) nitrate hexahydrate serves as a valuable precursor for synthesizing terbium-doped materials. In a recent study [], researchers utilized it to create terbium-doped titanium dioxide nanoparticles (TiO2 NPs). The terbium ions are incorporated into the TiO2 lattice during the sol-gel synthesis process, using tetrabutyl titanate as the titanium dioxide precursor. [] This doping strategy is known to enhance the photocatalytic performance of TiO2 by reducing electron-hole recombination. []

Q2: What are the advantages of using terbium(III) nitrate hexahydrate in photocatalytic applications?

A2: Terbium-doped TiO2 nanoparticles, synthesized using terbium(III) nitrate hexahydrate, demonstrate promising photocatalytic activity. Research [] indicates a significant enhancement in the degradation of methylene blue, a common organic pollutant, compared to undoped TiO2 and even commercial P25. The study attributed this improved performance to the reduced electron-hole recombination rate facilitated by the presence of terbium ions. [] Furthermore, these terbium-doped TiO2 NPs exhibit good reusability with minimal activity loss over multiple cycles. []

Q3: Beyond photocatalysis, are there other applications where terbium(III) nitrate hexahydrate plays a crucial role?

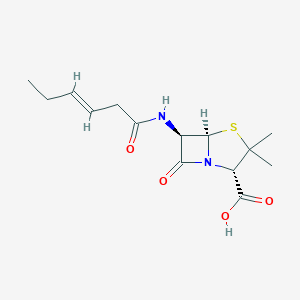

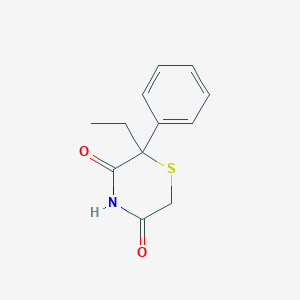

A3: Absolutely. In the realm of molecular magnetism, terbium(III) nitrate hexahydrate is utilized in synthesizing polynuclear complexes exhibiting unique magnetic properties. One study [] employed it in conjunction with manganese(II) acetate tetrahydrate and 4-(methylthio)benzoic acid to create a novel {Mn11Tb4} coordination cluster. This complex, with a structure characterized by a {Mn5Tb2O6}-bridged double-{TbMn3O4}-cubane core, exhibits slow magnetic relaxation behavior, a characteristic of potential single-molecule magnets (SMMs). [] This highlights the role of terbium(III) nitrate hexahydrate in developing new materials with tailored magnetic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)